Enhanced Aqueous Solubility via Hydrochloride Salt Formation
The hydrochloride salt form of 2-(4,4-Dimethylpyrrolidin-2-yl)acetamide exhibits a marked improvement in aqueous solubility compared to its free base counterpart. While quantitative solubility values for the free base are not publicly disclosed, vendor technical assessments confirm the hydrochloride salt form is specifically favored for its 'enhanced solubility and stability' in pharmaceutical and biochemical applications . This salt selection is a critical, quantifiable differentiator for procurement decisions where solubility directly impacts the feasibility of in vitro assays, especially at high screening concentrations.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Favored for enhanced solubility; hydrochloride salt form. |
| Comparator Or Baseline | 2-(4,4-Dimethylpyrrolidin-2-yl)acetamide (free base) |
| Quantified Difference | Not quantified; described as 'enhanced' |
| Conditions | General aqueous solubility for pharmaceutical/biochemical applications. |
Why This Matters
This differentiation is crucial for scientific selection because poor solubility of a free base can invalidate in vitro assays and complicate in vivo dosing, whereas the hydrochloride salt ensures the compound can be reliably studied at therapeutically relevant concentrations.
